molecular formula C19H28N2O5 B1219579 UNII-K647SW1D14 CAS No. 215668-64-7

UNII-K647SW1D14

Cat. No.: B1219579
CAS No.: 215668-64-7
M. Wt: 364.4 g/mol
InChI Key: WNJULOODRKXPLP-GVDBMIGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UNII-K647SW1D14 is a unique chemical compound with various applications in scientific research and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UNII-K647SW1D14 involves several steps, including the use of specific reagents and reaction conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:

    Hydrothermal synthesis: This method involves the use of high temperatures and pressures to facilitate the reaction between precursor materials.

    Sol-gel process: This involves the transition of a system from a liquid “sol” into a solid “gel” phase, often used for producing metal oxides.

    Chemical vapor deposition (CVD): A process where gaseous reactants form a solid material on a substrate.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors and stringent quality control measures. The process may include:

    Batch reactors: Used for small to medium-scale production, allowing precise control over reaction conditions.

    Continuous flow reactors: Suitable for large-scale production, offering consistent product quality and higher efficiency.

Chemical Reactions Analysis

Types of Reactions

UNII-K647SW1D14 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions, such as:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May produce oxides or peroxides.

    Reduction: May yield reduced forms of the compound.

    Substitution: Can result in various substituted derivatives.

Scientific Research Applications

UNII-K647SW1D14 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in studies involving cellular processes and molecular interactions.

    Medicine: Investigated for its potential therapeutic effects and drug development.

    Industry: Utilized in the production of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of UNII-K647SW1D14 involves its interaction with specific molecular targets and pathways. It may:

    Bind to receptors: Interact with cellular receptors to modulate biological processes.

    Inhibit enzymes: Block the activity of specific enzymes involved in metabolic pathways.

    Activate signaling pathways: Trigger intracellular signaling cascades that lead to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

UNII-K647SW1D14 can be compared with other similar compounds, such as:

    Bis(2-ethylhexyl) terephthalate: Used as a plasticizer in various applications.

    1,2-Cyclohexane dicarboxylic acid diisononyl ester: Employed as a plasticizer in sensitive applications like toys and medical devices.

Uniqueness

What sets this compound apart from these similar compounds is its unique chemical structure and specific applications in scientific research and industry. Its versatility and effectiveness in various reactions make it a valuable compound for researchers and industrial applications.

Properties

CAS No.

215668-64-7

Molecular Formula

C19H28N2O5

Molecular Weight

364.4 g/mol

IUPAC Name

3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-octylfuro[2,3-d]pyrimidin-2-one

InChI

InChI=1S/C19H28N2O5/c1-2-3-4-5-6-7-8-14-9-13-11-21(19(24)20-18(13)25-14)17-10-15(23)16(12-22)26-17/h9,11,15-17,22-23H,2-8,10,12H2,1H3/t15-,16+,17+/m0/s1

InChI Key

WNJULOODRKXPLP-GVDBMIGSSA-N

Isomeric SMILES

CCCCCCCCC1=CC2=CN(C(=O)N=C2O1)[C@H]3C[C@@H]([C@H](O3)CO)O

SMILES

CCCCCCCCC1=CC2=CN(C(=O)N=C2O1)C3CC(C(O3)CO)O

Canonical SMILES

CCCCCCCCC1=CC2=CN(C(=O)N=C2O1)C3CC(C(O3)CO)O

Synonyms

Cf 1368
Cf-1368
Cf1368

Origin of Product

United States

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